![molecular formula C9H18O6P2 B13811750 3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane CAS No. 7093-41-6](/img/structure/B13811750.png)
3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[55]undecane is a chemical compound with the molecular formula C9H18O6P2 It is a diphosphaspiro compound, meaning it contains two phosphorus atoms within a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane typically involves the reaction of pentaerythritol with phosphorus oxychloride, followed by the addition of ethanol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can yield phosphites or other reduced phosphorus-containing species.
Substitution: The ethoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce phosphates, while substitution reactions can yield a variety of alkoxy or aryloxy derivatives .
Applications De Recherche Scientifique
3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
Industry: It is used as an antioxidant and a stabilizer in polymer production, enhancing the durability and stability of materials
Mécanisme D'action
The mechanism by which 3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane exerts its effects involves its ability to interact with various molecular targets. The phosphorus atoms in the compound can form strong bonds with metals and other elements, making it an effective ligand in coordination complexes. These interactions can influence the reactivity and stability of the compound, allowing it to act as an antioxidant or a reducing agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Dihydroxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: This compound is similar in structure but contains hydroxyl groups instead of ethoxy groups.
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: This variant has long alkyl chains, making it more hydrophobic and suitable for different applications.
2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane: This compound contains sulfur atoms, which can impart different chemical properties and reactivity.
Uniqueness
3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5The presence of two phosphorus atoms within a spirocyclic structure also contributes to its distinct chemical behavior and versatility in various fields .
Propriétés
Numéro CAS |
7093-41-6 |
|---|---|
Formule moléculaire |
C9H18O6P2 |
Poids moléculaire |
284.18 g/mol |
Nom IUPAC |
3,9-diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |
InChI |
InChI=1S/C9H18O6P2/c1-3-10-16-12-5-9(6-13-16)7-14-17(11-4-2)15-8-9/h3-8H2,1-2H3 |
Clé InChI |
JFKBOXCLIYTENC-UHFFFAOYSA-N |
SMILES canonique |
CCOP1OCC2(CO1)COP(OC2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


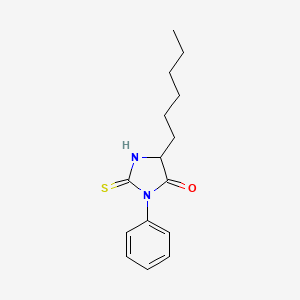
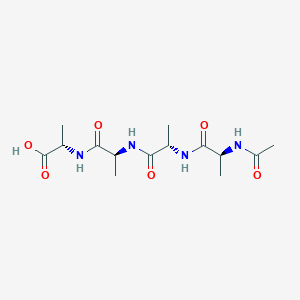
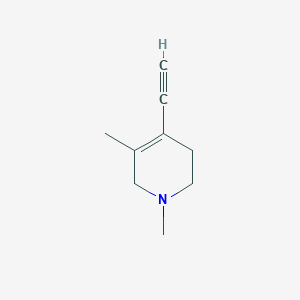
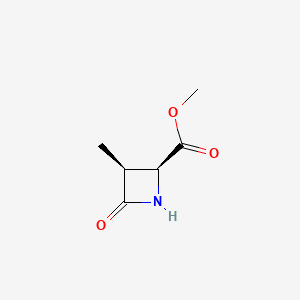

![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
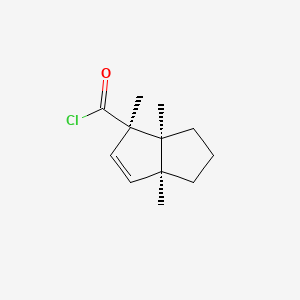
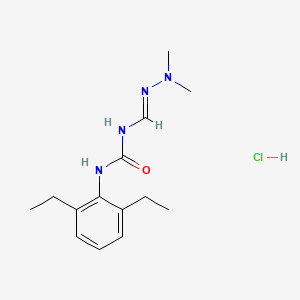

![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
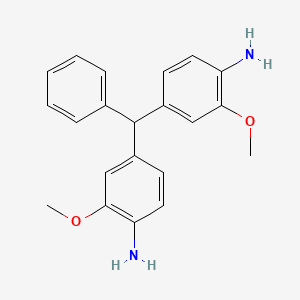
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)

![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
